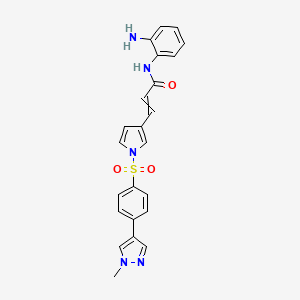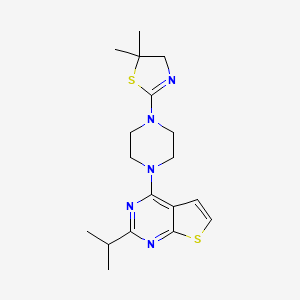
Cl-NQTrp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Cl-NQTrp involves the chlorination of Naphthoquinone-Tryptophan hybrid. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
化学反応の分析
Cl-NQTrp undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions.
科学的研究の応用
Chemistry: Cl-NQTrp is used as a model compound to study the interactions between small molecules and intrinsically disordered proteins.
Biology: It has been shown to inhibit the aggregation of amyloidogenic proteins and peptides, making it a valuable tool in the study of protein misfolding diseases.
Medicine: this compound has demonstrated potential as a therapeutic agent for Alzheimer’s disease by inhibiting the aggregation of tau and amyloid-beta proteins.
作用機序
Cl-NQTrp exerts its effects by interacting with the aggregation-prone regions of amyloidogenic proteins. The compound forms hydrogen bonds and hydrophobic interactions with these regions, preventing the proteins from forming toxic aggregates. This mechanism is particularly effective in inhibiting the aggregation of tau and amyloid-beta proteins, which are implicated in Alzheimer’s disease .
類似化合物との比較
Cl-NQTrp is compared with other similar compounds such as:
Naphthoquinone-Tryptophan hybrid (NQTrp): While NQTrp is effective in inhibiting protein aggregation, this compound is more stable and easier to synthesize.
Benzoquinones: These compounds also exhibit anti-amyloidogenic properties but may not be as effective as this compound in certain applications.
Anthraquinones: Similar to benzoquinones, these compounds have anti-amyloidogenic properties but differ in their chemical structure and reactivity.
This compound stands out due to its unique combination of stability, ease of synthesis, and effectiveness in inhibiting protein aggregation.
特性
分子式 |
C21H15ClN2O4 |
|---|---|
分子量 |
394.8 g/mol |
IUPAC名 |
(2S)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C21H15ClN2O4/c22-17-18(20(26)14-7-2-1-6-13(14)19(17)25)24-16(21(27)28)9-11-10-23-15-8-4-3-5-12(11)15/h1-8,10,16,23-24H,9H2,(H,27,28)/t16-/m0/s1 |
InChIキー |
ZKNQSBBALRSDBQ-INIZCTEOSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[amino-[2-[[5-(hydroxymethyl)-1H-indol-3-yl]methylidene]hydrazinyl]methylidene]-pentylazanium](/img/structure/B15073680.png)
![heptadecan-9-yl 10-[2-hydroxyethyl-(8-oxo-8-undecoxyoctyl)amino]decanoate](/img/structure/B15073683.png)


![4-(2-chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine](/img/structure/B15073706.png)


![N-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide](/img/structure/B15073728.png)
![2-[(2R)-4-[7-(8-methylnaphthalen-1-yl)-2-[[(2R)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile](/img/structure/B15073731.png)





